

# In-Depth Technical Guide to the Crystal Structure Analysis of 2,3-Diphenylquinoxaline

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## Compound of Interest

Compound Name: 2,3-Diphenylquinoxaline

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This technical guide provides a comprehensive overview of the crystal structure analysis of **2,3-diphenylquinoxaline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.

## Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The compound **2,3-diphenylquinoxaline** (C<sub>20</sub>H<sub>14</sub>N<sub>2</sub>) is a key scaffold in this family, and understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials.[1][4] Its applications extend to organic light-emitting diodes (OLEDs) and fluorescent probes, owing to its unique photophysical properties.[4][5] This guide focuses on the definitive determination of its crystal and molecular structure through single-crystal X-ray diffraction.

## Experimental Protocols

The determination of the crystal structure of **2,3-diphenylquinoxaline** involves a multi-step process, beginning with its chemical synthesis, followed by crystal growth, and culminating in X-ray diffraction analysis.

## Synthesis of 2,3-Diphenylquinoxaline

The most common and efficient method for synthesizing **2,3-diphenylquinoxaline** is the condensation reaction between o-phenylenediamine and benzil.<sup>[6][7]</sup> Various energy sources, including conventional heating, microwave irradiation, and ultrasonic irradiation, can be employed to drive this reaction.<sup>[2][6]</sup>

### Conventional Heating Method:

- A solution of 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit is warmed in a round-bottom flask.<sup>[6][7]</sup>
- To this warm solution, a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit is added.<sup>[6][7]</sup>
- The resulting mixture is then warmed on a water bath for approximately 30 minutes.<sup>[6][7]</sup>
- After the reaction period, water is added dropwise to the mixture until a slight cloudiness persists.<sup>[7][8]</sup>
- The flask is then cooled, often in an ice bath, to facilitate the crystallization of the crude product.<sup>[8]</sup>
- The crude **2,3-diphenylquinoxaline** is collected by filtration.<sup>[6][8]</sup>
- Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.<sup>[6][8]</sup>

### Microwave-Assisted Synthesis:

A mixture of benzil (0.01 M) and o-phenylenediamine (0.01 M) in 16 mL of ethanol can be subjected to microwave irradiation, which has been reported to yield the product in as little as 55 seconds.<sup>[2]</sup>

### Ultrasound-Assisted Synthesis:

Sonication of a mixture of o-phenylenediamine and benzil in ethanol at room temperature has been shown to produce high yields (up to 97%) in a short reaction time of about 8 minutes.<sup>[2]</sup>

## Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown from the purified **2,3-diphenylquinoxaline**. A common method is slow evaporation of a saturated solution. The recrystallization process from ethanol, as described in the synthesis, can yield crystals of sufficient quality.<sup>[8]</sup> Beautiful, cotton ball-like crystalline growths have been observed upon allowing a warm ethanol solution to cool to room temperature, followed by further cooling in an ice bath.<sup>[8]</sup>

## X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

- A suitable single crystal of **2,3-diphenylquinoxaline** is mounted on the diffractometer.<sup>[9]</sup>
- The crystal is maintained at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.<sup>[9]</sup>
- X-ray diffraction data are collected using a radiation source such as Mo K $\alpha$  ( $\lambda = 0.71073$  Å).<sup>[9]</sup> Data collection is typically performed using  $\omega/2\theta$  scans.<sup>[9]</sup>
- The collected diffraction data are processed, which includes an absorption correction (e.g., multi-scan).<sup>[9]</sup>
- The crystal structure is solved using direct methods and refined on  $F^2$  using a full-matrix least-squares method.<sup>[9]</sup>

## Data Presentation

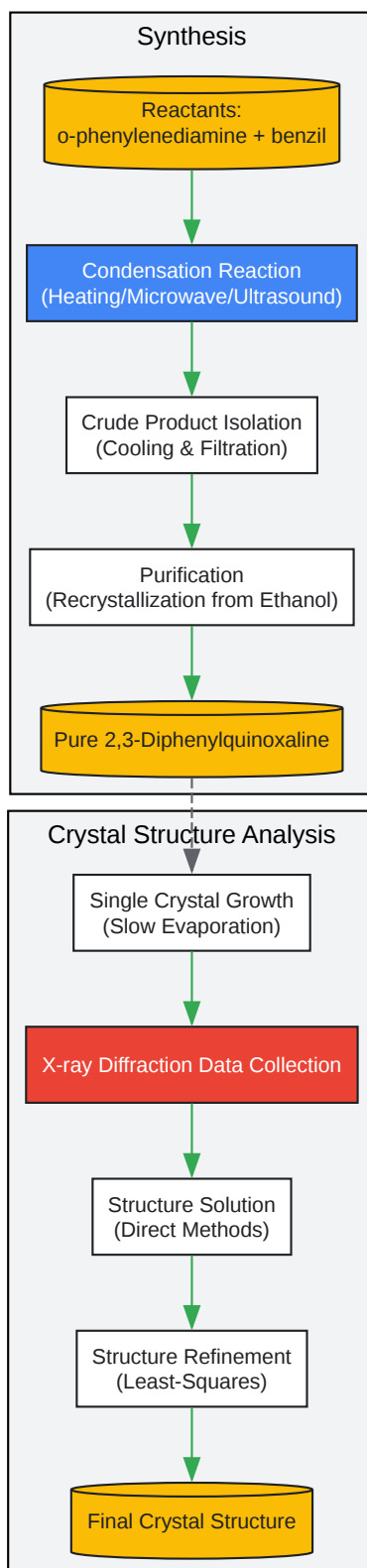
The crystallographic data for **2,3-diphenylquinoxaline** has been reported, and key parameters are summarized in the table below. Two slightly different datasets have been published, which are presented here for a comprehensive overview.

| Parameter                | Value (Dataset 1) <a href="#">[10]</a> <a href="#">[11]</a> | Value (Dataset 2) <a href="#">[9]</a>          |
|--------------------------|---|--|
| Chemical Formula         | C <sub>20</sub> H <sub>14</sub> N <sub>2</sub>              | C <sub>20</sub> H <sub>14</sub> N <sub>2</sub> |
| Formula Weight           | 282.33  | 282.33   |
| Crystal System           | Monoclinic  | Monoclinic                                     |
| Space Group              | P2 <sub>1</sub> /n  | P2/n   |
| a (Å)                    | 6.0325(3)   | 6.0306(2)                                      |
| b (Å)                    | 10.9516(6)  | 10.9269(5)                                     |
| c (Å)                    | 22.5985(13)   | 22.5309(8)                                     |
| β (°)                    | 95.107(2)   | 95.005(3)                                      |
| Volume (Å <sup>3</sup> ) | Not Reported  | 1479.03(10)                                    |
| Z                        | 4   | 4  |
| Temperature (K)          | Not Reported  | 100  |
| Radiation (Å)            | Not Reported  | Mo Kα (0.71073)                                |
| R-factor                 | Not Reported  | 0.044  |

In the molecular structure of **2,3-diphenylquinoxaline**, the quinoxaline ring system exhibits a slight out-of-plane twist of approximately 12°. [\[9\]](#) The two phenyl rings are twisted relative to the plane of the quinoxaline moiety, with reported torsion angles of 36.88(5)° and 53.32(4)°. [\[10\]](#)[\[11\]](#)

## Visualization

The following diagram illustrates the general experimental workflow for the synthesis and crystal structure analysis of **2,3-diphenylquinoxaline**.



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Caption: Experimental workflow for **2,3-diphenylquinoxaline**.

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